2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H7F5O. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated alcohol. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with difluoromethyl magnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetone or 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid.
Reduction: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethyl halides.
Scientific Research Applications
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its metabolic stability.
Medicine: Explored for its potential as a precursor in the synthesis of drugs that require fluorinated moieties for enhanced bioavailability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials that benefit from the unique properties imparted by fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with various molecular targets, depending on its application. In biological systems, the presence of fluorine atoms can enhance the compound’s ability to interact with specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary, but the compound’s high electronegativity and lipophilicity play crucial roles in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Another fluorinated alcohol with similar properties but lacks the trifluoromethyl group on the phenyl ring.
2,2,2-Trifluoroacetophenone: A related compound where the hydroxyl group is replaced by a carbonyl group.
3-Trifluoromethylbenzyl alcohol: Similar structure but without the difluoro substitution on the ethan-1-ol moiety.
Uniqueness
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-8(11,5-15)6-2-1-3-7(4-6)9(12,13)14/h1-4,15H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRVNYKALIULKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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